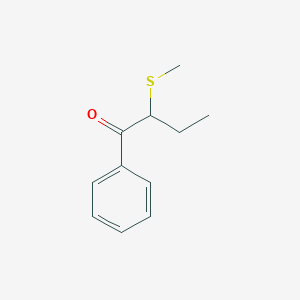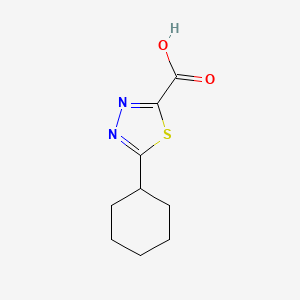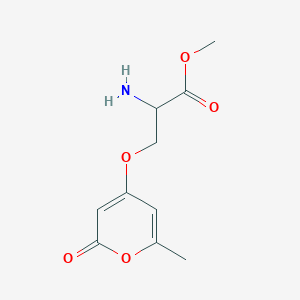
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is a morpholine derivative, characterized by the presence of a tert-butyl group, an acetyl group, and a carboxylate group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The acetyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring provides structural stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-methylmorpholine-4-carboxylate
- Tert-butyl 2-ethynylmorpholine-4-carboxylate
- Tert-butyl 2-oxomorpholine-4-carboxylate
Uniqueness
Tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate is unique due to the presence of both acetyl and tert-butyl groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 2-acetyl-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-9(14)12(5)8-13(6-7-16-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 |
Clé InChI |
YGSXTJHLHUYWFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3R)-3-(2,5-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13637145.png)
![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)
